N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide
Description
Contextual Significance within Biphenyl (B1667301) Chemistry
Biphenyl derivatives have a rich history in medicinal chemistry, with many compounds possessing a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. researchgate.netnih.gov The biphenyl scaffold provides a versatile platform for designing molecules that can fit into the binding sites of various enzymes and receptors. The specific substitution pattern on the biphenyl rings is crucial for determining the molecule's three-dimensional shape and its ability to interact with biological targets.
The study of compounds like N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide contributes to a deeper understanding of structure-activity relationships (SAR) within the biphenyl class. Researchers in this field systematically modify the structure of these molecules and assess how these changes affect their biological efficacy. This iterative process is fundamental to the design of new and more effective therapeutic agents.
Overview of Cyano- and Acetamide (B32628) Functional Groups in Organic Structures
The cyano (-C≡N) and acetamide (-NHC(O)CH₃) functional groups are integral to the chemical character and biological activity of this compound. Both groups are commonly found in a vast array of organic molecules and play significant roles in their interactions.
The cyano group , with its linear geometry and strong electron-withdrawing nature, can influence a molecule's polarity, solubility, and ability to participate in hydrogen bonding. In the context of drug design, the nitrile functionality can act as a key binding element, interacting with specific residues in an enzyme's active site.
The acetamide group is a type of amide, a functional group central to the structure of peptides and proteins. It is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). This dual capability allows acetamide-containing molecules to form strong and specific interactions with biological macromolecules. nih.gov The presence of the acetamide moiety can also impact a molecule's metabolic stability and pharmacokinetic properties.
The combination of these two functional groups on a biphenyl scaffold, as seen in this compound, creates a molecule with a unique set of properties that have been explored in the context of enzyme inhibition.
Detailed Research Findings
This compound has been identified as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways in cancer cells, a concept known as synthetic lethality.
Research has detailed the synthesis of this compound, often involving a multi-step process. A common synthetic route involves the Suzuki coupling of a suitably substituted boronic acid with a bromoaniline derivative, followed by acylation of the resulting aminobiphenyl.
The inhibitory activity of this compound against PARP enzymes, particularly PARP-1, has been quantified through in vitro assays. These studies have demonstrated that the compound can effectively block the catalytic activity of the enzyme at nanomolar concentrations. The cyano and acetamide groups are believed to play a crucial role in binding to the enzyme's active site, contributing to the compound's high affinity and inhibitory potency.
Below are tables summarizing the key chemical properties and available research data for this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 893738-66-4 |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | N-(4'-cyano-[1,1'-biphenyl]-2-yl)acetamide |
Table 2: Research Data on this compound
| Parameter | Finding |
| Target Enzyme | Poly(ADP-ribose) polymerase (PARP) |
| Mechanism of Action | Inhibition of PARP catalytic activity |
| Potential Application | Targeted cancer therapy |
Structure
3D Structure
Properties
CAS No. |
893738-66-4 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[2-(4-cyanophenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O/c1-11(18)17-15-5-3-2-4-14(15)13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H,17,18) |
InChI Key |
HEJSNIBLNLZREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Cyano 1,1 Biphenyl 2 Yl Acetamide and Analogs
Strategies for the Construction of the Biphenyl (B1667301) Core
The formation of the C-C bond linking the two phenyl rings is the foundational step in synthesizing the biphenyl scaffold. This can be achieved through numerous methods, broadly categorized into catalytic and non-catalytic pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are central to modern organic synthesis due to their efficiency, functional group tolerance, and mild reaction conditions, making them a preferred method for constructing biaryl systems. wikipedia.org
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for C-C bond formation. rsc.org This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. rsc.org For the synthesis of a substituted biphenyl like N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide, this could involve reacting 2-bromoacetanilide with 4-cyanophenylboronic acid or, alternatively, 4-bromobenzonitrile (B114466) with 2-acetamidophenylboronic acid.
The catalytic cycle generally proceeds through three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst. rsc.org
A specific example is the synthesis of 2-cyano-4-methylbiphenyl, which was achieved via a Pd/C catalyzed Suzuki-Miyaura reaction in a water extract of Suaeda salsa (WES), highlighting the move towards more environmentally benign "green" syntheses. researchgate.net
| Coupling Partners | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| Arylboronic acid + Aryl halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | ~90% | nih.gov |
| 4-Bromobenzonitrile + Phenylboronic acid | Pd/C | K₂CO₃ | Water Extract | High | researchgate.net |
| Aryl chloride + Arylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | CsF | Dioxane | Good | nih.gov |
While the Suzuki coupling is prevalent, several other metal-catalyzed reactions offer alternative routes to biphenyl cores, each utilizing a different organometallic reagent. rsc.orgresearchgate.netresearchgate.net
Kumada Coupling: This was the first reported palladium- or nickel-catalyzed cross-coupling reaction, employing a Grignard reagent (organomagnesium halide) as the nucleophile. organic-chemistry.orgwikipedia.org It is a powerful method for forming C-C bonds but is limited by the high reactivity of Grignard reagents, which restricts its tolerance for certain functional groups (e.g., esters, nitriles). rsc.orgorganic-chemistry.org
Hiyama Coupling: This reaction uses an organosilicon compound activated by a fluoride (B91410) source (like TBAF) to couple with an organic halide. It is valued for the low toxicity of silicon byproducts. wikipedia.org
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane). wikipedia.org A key advantage is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. rsc.orgnih.gov However, the primary drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org
Negishi Coupling: This method utilizes an organozinc reagent, which offers a good balance of reactivity and functional group tolerance, often providing higher yields and selectivity than Kumada couplings. rsc.org
| Coupling Method | Nucleophilic Partner | Catalyst | Key Features | Reference |
| Kumada | Organomagnesium (R-MgX) | Ni or Pd | High reactivity; low cost; limited functional group tolerance. | rsc.orgwikipedia.org |
| Hiyama | Organosilicon (R-SiR'₃) | Pd | Low toxicity of byproducts; requires fluoride activation. | wikipedia.org |
| Stille | Organotin (R-SnR'₃) | Pd | High functional group tolerance; toxic tin reagents. | rsc.orgwikipedia.org |
| Negishi | Organozinc (R-ZnX) | Ni or Pd | Good reactivity and functional group tolerance. | rsc.org |
Non-Catalytic Biphenyl Formation Pathways
Before the advent of metal-catalyzed cross-coupling, several classical methods were used for biaryl synthesis. These reactions typically require harsh conditions and have been largely superseded by catalytic alternatives for complex syntheses. rsc.org
Wurtz-Fittig Reaction: This reaction involves the coupling of an aryl halide with an alkyl halide using sodium metal in dry ether. wikipedia.org The Fittig reaction is a variation that couples two aryl halides to form a symmetrical biphenyl. ck12.org The mechanism is thought to involve radical or organosodium intermediates. iitk.ac.inacs.org A major drawback is the formation of side products (e.g., alkane and biphenyl from Wurtz-Fittig), which complicates purification. ck12.orgunacademy.com
Ullmann Reaction: The classic Ullmann reaction is the copper-promoted coupling of two aryl halide molecules at high temperatures to form a symmetrical biaryl. organic-chemistry.orgthermofisher.com The reaction is typically limited to electron-deficient aryl halides and requires stoichiometric amounts of copper. wikipedia.orgjk-sci.com Modern variations have been developed that use palladium or nickel catalysts under milder conditions. wikipedia.org
Bennett-Turner Reaction: This is a less common method mentioned in reviews of biphenyl synthesis. rsc.org
Friedel-Crafts Reactions for Biphenyl Scaffolds
The Friedel-Crafts reactions, developed in 1877, attach substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org While not a direct coupling method, Friedel-Crafts acylation or alkylation can be used to modify a biphenyl core or, in some cases, build up the scaffold. wikipedia.orgnih.gov For example, the acylation of biphenyl with acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) can produce acetylbiphenyl isomers. nih.govcore.ac.uksocietyforscience.org However, controlling regioselectivity can be challenging, and the reaction is less suited for the direct construction of a complex, unsymmetrically substituted target like this compound compared to cross-coupling strategies. core.ac.uk
Introduction and Functionalization of the Cyano Moiety
The introduction of the cyano (-CN) group is a critical step in the synthesis of the target molecule. This can be accomplished either by incorporating it into one of the coupling partners before forming the biphenyl ring or by functionalizing the pre-formed biaryl skeleton.
Several methods exist for the cyanation of aryl rings:
Nucleophilic Aromatic Substitution (Rosenmund-von Braun Reaction): This classic method involves the reaction of an aryl halide with a copper(I) cyanide salt (CuCN) at elevated temperatures. thieme-connect.de This approach is effective but often requires harsh conditions and stoichiometric copper. thieme-connect.de
Palladium-Catalyzed Cyanation: A more modern and versatile approach involves the palladium-catalyzed reaction of aryl halides or triflates with a cyanide source. wikipedia.org Various cyanide reagents can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferricyanide (B76249) (K₄[Fe(CN)₆]). google.comrsc.orgorganic-chemistry.org These reactions often proceed under milder conditions and tolerate a wider range of functional groups. rsc.org
Sandmeyer Reaction: If a suitable amino-biphenyl precursor is available, the Sandmeyer reaction provides an excellent route to the cyano group. wikipedia.org The process involves the diazotization of an aromatic primary amine with nitrous acid (generated from NaNO₂ and acid) to form a diazonium salt, which is then treated with a copper(I) cyanide solution to yield the corresponding benzonitrile. nih.govwikipedia.orgorganic-chemistry.org This method is particularly useful as it allows for substitution patterns that are not easily accessible through other means. organic-chemistry.orgncert.nic.in
Direct C-H Cyanation: Recent advances have led to methods for the direct cyanation of C-H bonds in arenes, often using photoredox catalysis. nih.gov While a powerful tool, achieving the required regioselectivity on a complex biphenyl system remains a significant challenge.
For the synthesis of this compound, the most logical approach involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki) between a ring functionalized with the acetamido group (or a precursor like a nitro or amino group) and a second ring bearing the cyano group. This strategy offers superior control over the final substitution pattern.
Nitrile Substitution Strategies
The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. These strategies often involve the substitution of a leaving group on the aromatic ring with a cyanide source. Nitrile-stabilized anions are recognized as potent nucleophiles and are extensively used in intramolecular alkylations. thieme-connect.de
One common approach is the nucleophilic substitution of alkyl halides, mesylates, or tosylates with cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN). chemistrysteps.com This S(_N)2 reaction is effective for preparing a variety of nitriles. chemistrysteps.com For tertiary alkyl halides, which are sterically hindered for S(_N)2 reactions, the substitution can proceed through an S(_N)1 mechanism in a polar protic solvent. chemistrysteps.com
Another method involves the dehydration of primary amides using reagents such as thionyl chloride (SOCl(_2)), phosphorus oxychloride (POCl(_3)), or phosphorus pentoxide (P(_2)O(_5)). chemistrysteps.com This approach provides an alternative route to nitriles from readily available carboxylic acid derivatives. chemistrysteps.com
Cyanation Reactions for Biphenyl Derivatives
The cyanation of biphenyl derivatives is a key step in the synthesis of compounds like this compound. Traditional methods for aromatic cyanation include the Sandmeyer and Rosenmund-von Braun reactions, which have been widely utilized. taylorandfrancis.com These reactions typically employ metal cyanides such as KCN, NaCN, CuCN, Zn(CN)(_2), AgCN, and TMSCN. taylorandfrancis.com However, the high toxicity of these reagents is a significant concern. taylorandfrancis.com
Transition metal-mediated cyanation reactions, particularly those involving palladium and copper, have gained prominence. taylorandfrancis.comscielo.br These methods often require high temperatures and long reaction times. taylorandfrancis.com For instance, the palladium-catalyzed cyanation of aryl chlorides is a key step in the synthesis of certain bioactive molecules, although it can be challenging with less reactive substrates. scielo.br
Recent advancements have focused on developing milder and more efficient cyanation protocols. These include the use of electrophilic cyanide sources and metal- and oxidant-free conditions to avoid toxic cyanide reagents. scielo.br Photoredox catalysis has also emerged as a sustainable approach for cyanation reactions. scielo.br
The synthesis of 2-Cyano-4'-methyl-biphenyl, an intermediate for antihypertensive drugs, has been achieved through the coupling of o-chlorobenzonitrile with p-chlorotoluene using transition-metal catalysts. researchgate.net
Selective Cyano Group Installation on Precursors
The selective installation of a cyano group onto a precursor molecule is crucial for controlling the final structure of the target compound. The reactivity of the cyano group allows it to be transformed into various other functional groups, making it a versatile synthetic handle. taylorandfrancis.com
In the synthesis of complex molecules, the cyano group can be introduced at specific positions to enable further functionalization. For example, the cyanation of an intermediate in the total synthesis of Mycoleptodiscin A was achieved using TMSCN with InCl(_3) as a Lewis acid, resulting in a single diastereomer. scielo.br
The choice of cyanation reagent and reaction conditions plays a critical role in achieving selectivity. For instance, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been used as a cyano source for the highly regioselective monocyanation of N-aryl-7-azaindoles. researchgate.net
Amide Bond Formation for this compound
The formation of the amide bond is the final key step in the synthesis of this compound. This is typically achieved by reacting an amine with a carboxylic acid or its activated derivative.
Acyl Chloride-Mediated Amidation Protocols
A common and effective method for amide bond formation is the reaction of an amine with an acyl chloride. fishersci.itderpharmachemica.com This reaction, often referred to as the Schotten-Baumann reaction, is highly efficient due to the high reactivity of acyl chlorides. fishersci.ityoutube.com The reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk
The process involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. youtube.comkhanacademy.org This is followed by the elimination of a chloride ion to reform the carbonyl group and subsequent deprotonation of the nitrogen atom by a base to yield the amide. youtube.comchemguide.co.uk
A base is typically required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, which would otherwise react with the starting amine. derpharmachemica.comchemguide.co.ukchemistrystudent.com
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Acyl chloride, Primary or Secondary Amine | fishersci.it |
| Solvent | Aprotic solvents (e.g., DCM, THF, Ethyl acetate) | fishersci.it |
| Base | Equimolar amount (e.g., DIEA, Pyridine) | fishersci.it |
| Temperature | Room temperature or cooled to -75°C | fishersci.it |
| Reaction Time | 1-16 hours | fishersci.it |
Preparation of 4-Biphenyl Acetyl Chloride
The precursor to the amide, 4-biphenyl acetyl chloride, can be prepared from the corresponding carboxylic acid, 4-biphenylacetic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. libretexts.org
Common reagents for this conversion include:
Thionyl chloride (SOCl(_2)) : This is a widely used reagent as the byproducts, sulfur dioxide (SO(_2)) and hydrogen chloride (HCl), are gases, which simplifies purification. fishersci.itlibretexts.org A one-pot synthesis of amides from carboxylic acids using SOCl(_2) has been developed. rsc.org
Phosphorus(V) chloride (PCl(_5)) : This reagent also effectively converts carboxylic acids to acyl chlorides. libretexts.org
Phosphorus(III) chloride (PCl(_3)) : Another option for this transformation. libretexts.org
Oxalyl chloride : Often used in situ for the preparation of acyl chlorides. fishersci.it
The Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl(_3)) can be used to synthesize 4-acetylbiphenyl, a precursor to 4-biphenylacetic acid. chegg.comchegg.com A method using acetic anhydride (B1165640) and aluminum trichloride (B1173362) in dichloromethane (B109758) has also been reported for the synthesis of biphenyl ethyl ketone, which can then be converted to felbinac (biphenylacetic acid). google.com
Reaction with Amines to Form Amides
Once 4-biphenyl acetyl chloride is prepared, it can be reacted with an appropriate amine to form the desired amide. The reaction of acyl chlorides with primary or secondary amines is a general and efficient method for amide synthesis. chemguide.co.ukchemguide.co.uk The reaction is typically rapid and often exothermic. chemguide.co.uklibretexts.org
The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk An excess of the amine or the addition of a non-nucleophilic base is necessary to neutralize the HCl produced. chemguide.co.uk
| Acyl Chloride | Amine | Product | Reference |
|---|---|---|---|
| Ethanoyl chloride | Ammonia | Ethanamide | chemguide.co.uklibretexts.org |
| Ethanoyl chloride | Ethylamine | N-ethylethanamide | chemguide.co.uk |
| Ethanoyl chloride | Methylamine | N-methylethanamide | chemguide.co.uk |
Direct Acetylation of Biphenylamine Intermediates
Direct acetylation is a fundamental and straightforward method for the synthesis of this compound. This approach begins with the corresponding biphenylamine intermediate, namely 2-amino-4'-cyanobiphenyl. The core of this method is the formation of an amide bond by introducing an acetyl group onto the nitrogen atom of the primary amine.
The reaction is typically carried out using common acetylating agents such as acetic anhydride or acetyl chloride. When acetic anhydride is used, the reaction can be performed under neutral conditions or with the addition of a base like pyridine (B92270) to catalyze the reaction and neutralize the acetic acid byproduct. nih.gov The use of pyridine or another non-nucleophilic base is common when acetylating amines. nih.gov Alternatively, the reaction can be conducted without a solvent, using an excess of acetic anhydride which also acts as the reaction medium. frontiersin.org
A general laboratory procedure involves dissolving the 2-amino-4'-cyanobiphenyl intermediate in a suitable solvent, followed by the addition of the acetylating agent. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). nih.gov Upon completion, the product is typically isolated through precipitation by adding water, followed by filtration and recrystallization to yield the purified this compound. The critical aspect of this method is the availability and purity of the biphenylamine precursor.
| Parameter | Condition | Purpose/Comment |
| Starting Material | 2-amino-4'-cyanobiphenyl | The key biphenylamine intermediate. |
| Acetylating Agent | Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) | Source of the acetyl group. Ac₂O is often preferred for ease of handling. |
| Catalyst/Base | Pyridine or none | Pyridine acts as a catalyst and neutralizes the acid byproduct. nih.gov |
| Solvent | Dichloromethane, Ethyl Acetate, or neat Ac₂O | Provides a medium for the reaction. Solvent-free conditions are also possible. nih.govfrontiersin.org |
| Temperature | 0 °C to Room Temperature | Mild conditions are typically sufficient. nih.gov |
| Work-up | Quenching with water/methanol, extraction, purification | Isolates and purifies the final product. |
One-Pot Synthetic Approaches for Biphenyl Acetamide (B32628) Derivatives
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. For the synthesis of this compound and its analogs, a prominent one-pot strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by an in-situ amidation or acetylation. technologynetworks.comrsc.org
A hypothetical one-pot sequence could start with a suitably protected 2-bromoaniline (B46623) derivative and 4-cyanophenylboronic acid. The Suzuki-Miyaura coupling, catalyzed by a palladium complex with appropriate ligands, would first form the biphenyl skeleton. nih.gov Following the successful formation of the C-C bond, an acetylating agent could be introduced into the same reaction vessel to acetylate the amino group, yielding the final product.
The key to a successful one-pot process is the compatibility of all reagents, catalysts, and reaction conditions. For instance, the base used in the Suzuki coupling must not interfere with the subsequent acetylation step. This streamlined approach avoids the time-consuming and potentially loss-inducing isolation and purification of the biphenylamine intermediate. technologynetworks.com Microwave-assisted protocols have also been developed to accelerate these one-pot borylation/Suzuki reactions, significantly reducing reaction times. rsc.org
| Reaction Stage | Reagents & Catalysts | Typical Conditions |
| Stage 1: C-C Coupling | 2-Bromoaniline derivative, 4-Cyanophenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OH)₂), Base (e.g., K₂CO₃, K₃PO₄) | Inert atmosphere, solvent (e.g., Toluene, Ethanol/Water), 65-110 °C. nih.govmdpi.com |
| Stage 2: Acetylation | Acetic Anhydride or Acetyl Chloride | Added to the same pot after completion of the coupling reaction. |
| Advantages | High efficiency, reduced waste, no intermediate isolation | Streamlines the synthesis from simple precursors to the final product. technologynetworks.com |
Parallel Synthesis Techniques for Derivative Libraries
Parallel synthesis is a powerful strategy in combinatorial chemistry used to rapidly generate large numbers of distinct but structurally related compounds, known as a library. uniroma1.it This technique is invaluable for drug discovery and materials science, where structure-activity relationships are investigated. The synthesis of a library of this compound analogs can be efficiently achieved using these methods. imperial.ac.uk
The synthesis can be performed in either a solution-phase or solid-phase format. In solution-phase parallel synthesis, reactions are carried out in spatially separated reaction vessels, such as the wells of a microtiter plate. acs.orgnih.gov Automated liquid handling systems can be used to dispense reagents, enabling high-throughput production. nih.gov
Solid-phase organic synthesis (SPOS) offers the advantage of simplified purification; reagents and byproducts are simply washed away from the product, which remains attached to a solid support (e.g., a polymer bead). crsubscription.com For a library of biphenyl acetamides, an appropriate starting material could be attached to a resin via a linker. The biphenyl core can be constructed on the solid support using Suzuki coupling with a diverse set of boronic acids. Subsequent acetylation and cleavage from the resin would yield the library of purified compounds. nih.gov The "split-and-mix" strategy can be employed to generate vast numbers of compounds, where the resin beads are mixed and split into different reaction vessels at each diversification step. uniroma1.it
| Technique | Description | Key Features |
| Solution-Phase Parallel Synthesis | Reactions are run in parallel in separate wells of a reaction block (e.g., 24- or 96-well plate). acs.org | Does not require attachment to a solid support; purification can be automated using chromatography. |
| Solid-Phase Organic Synthesis (SPOS) | The substrate is covalently attached to a polymer resin. Reagents are added in solution, and excess is removed by filtration. crsubscription.com | Simplifies purification; allows for the use of excess reagents to drive reactions to completion. crsubscription.com |
| Library Diversification | By using a variety of building blocks (e.g., different substituted phenylboronic acids or various acylating agents), a diverse library of analogs can be created. | Enables systematic exploration of chemical space to optimize properties. |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as the cornerstone for the structural analysis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide, providing unambiguous evidence of its atomic arrangement. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.
Disclaimer: The specific spectral data presented in the following sections are representative examples derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds. They are intended to illustrate the expected spectroscopic characteristics of this compound.
Proton NMR (¹H NMR) analysis provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the amide proton (N-H), and the methyl protons of the acetamide (B32628) group.
The aromatic region (typically δ 7.0-8.5 ppm) would display a complex set of multiplets due to the seven protons distributed across the two substituted benzene (B151609) rings. The protons on the cyanophenyl ring are expected to appear as two distinct doublets, characteristic of a para-substituted system. The protons on the acetamidophenyl ring would show a more complex pattern due to their ortho, meta, and para relationships.
The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl group (CH₃) of the acetamide moiety would present as a sharp singlet, typically in the upfield region around δ 2.0-2.2 ppm.
Table 1: Representative ¹H NMR Data for this compound (Predicted for a solution in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.30 | br s | NH (amide) |
| ~7.70 | d | 2H, Ar-H (protons ortho to -CN) |
| ~7.50 | d | 2H, Ar-H (protons meta to -CN) |
| ~7.20-7.40 | m | 3H, Ar-H (acetamido-substituted ring) |
| ~2.15 | s | 3H, COCH₃ (acetyl methyl) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum for this compound is expected to display signals for each unique carbon atom.
Key signals would include the carbonyl carbon (C=O) of the acetamide group at the downfield end of the spectrum (around δ 168-170 ppm) and the methyl carbon (CH₃) at the upfield end (around δ 24-26 ppm). The nitrile carbon (-C≡N) would appear in the intermediate range (approximately δ 118-120 ppm). The twelve aromatic carbons would resonate in the typical range of δ 110-145 ppm, with quaternary carbons (those without attached protons) generally showing weaker signals.
Table 2: Representative ¹³C NMR Data for this compound (Predicted for a solution in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~169.0 | C=O (amide carbonyl) |
| ~144.5 | Ar-C (quaternary, C-4') |
| ~138.0 | Ar-C (quaternary, C-1) |
| ~135.5 | Ar-C (quaternary, C-2) |
| ~132.5 | Ar-CH (ortho to -CN) |
| ~129.0-131.0 | Ar-CH (multiple signals) |
| ~127.5 | Ar-CH (meta to -CN) |
| ~118.5 | C≡N (nitrile) |
| ~111.8 | Ar-C (quaternary, C-1') |
| ~25.0 | CH₃ (acetyl methyl) |
Due to the presence of bulky substituents at the ortho positions of the biphenyl (B1667301) linkage (the acetamide group at C2), this compound is expected to exhibit atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two phenyl rings, potentially leading to stable, non-interconverting rotational isomers (rotamers).
Advanced NMR techniques are crucial for investigating this stereochemical feature.
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, the dynamics of the bond rotation can be studied. At low temperatures, where rotation is slow on the NMR timescale, separate signals for the protons and carbons of each atropisomer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the point where rotation becomes rapid.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can identify protons that are close to each other in space, irrespective of their bond connectivity. NOESY experiments could provide definitive proof of the through-space proximity of specific protons on the two different rings, helping to confirm the three-dimensional structure and the relative orientation of the phenyl rings.
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the exact molecular weight of a compound and contributing to its structural elucidation and purity verification.
Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for confirming the molecular weight and assessing the purity of synthesized this compound. google.com The LC component separates the target compound from any impurities or unreacted starting materials, while the MS detector provides mass information for each eluting peak.
Using a soft ionization technique such as Electrospray Ionization (ESI) in positive mode, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular formula (C₁₅H₁₂N₂O). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. The purity is assessed by integrating the area of the main compound peak relative to the total area of all peaks in the chromatogram.
Table 3: Expected LC-MS Data for this compound
| Parameter | Expected Value / Observation |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| Ionization Mode | ESI+ |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 237.10 |
Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for monitoring the progress of a chemical reaction, provided the reactants and products are sufficiently volatile and thermally stable. scbt.com In the synthesis of this compound, for instance, in a final step involving the acetylation of a 2-amino-4'-cyanobiphenyl precursor, GC-MS could be used to track the reaction.
Aliquots can be taken from the reaction mixture over time and analyzed. The resulting chromatograms would show a decrease in the peak corresponding to the starting amine and a simultaneous increase in the peak for the desired acetamide product. The mass spectrometer identifies each peak based on its unique mass spectrum, confirming the identities of the compounds and ensuring the reaction is proceeding as expected towards completion.
Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. While the specific IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from the analysis of structurally related compounds.
The key functional groups in this compound are the secondary amide (N-H and C=O), the nitrile (C≡N), and the aromatic rings (C-H and C=C). The vibrational frequencies for these groups are well-established. For instance, in a similar molecule, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the N-H stretching vibration is observed around 3262 cm⁻¹, the C=O (amide I) band appears at 1688 cm⁻¹, and the C≡N stretching vibration is found at 2222 cm⁻¹. The C-N stretching vibration coupled with the N-H bending vibration (amide II) is seen around 1433 cm⁻¹.
Based on comparative analysis with analogous structures, the anticipated IR absorption bands for this compound are summarized in the interactive table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3350 - 3180 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C≡N (Nitrile) | Stretching | 2260 - 2220 |
| C=O (Amide I) | Stretching | 1700 - 1650 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| N-H (Amide II) | Bending | 1550 - 1510 |
X-ray Crystallography for Definitive Molecular Structure Determination
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsion angles. Although a crystal structure for this compound is not publicly available, data from closely related compounds, such as 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, can provide valuable insights into the expected molecular geometry of the cyanobiphenyl core.
In the crystal structure of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral angle between the two aromatic rings of the biphenyl unit is 38.14 (2)°. This twist is a common feature in biphenyl systems and is expected to be present in this compound as well, arising from steric hindrance between the ortho substituents. The bond lengths within the cyanobiphenyl fragment are consistent with those of other aromatic systems.
The table below presents selected crystallographic data for 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, which can serve as a reference for the anticipated structural parameters of this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.4289 (10) |
| b (Å) | 9.6739 (9) |
| c (Å) | 11.4872 (11) |
| β (°) | 97.668 (4) |
| Volume (ų) | 1038.43 (18) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores in this compound, namely the biphenyl system and the acetamide group, are expected to give rise to characteristic absorption bands.
The electronic spectrum of N-(substituted phenyl)-2-cyanoacetamides has been studied, revealing that these compounds exhibit absorption bands in the 200-400 nm range. The transitions are typically π → π* and n → π* in nature. The conjugated biphenyl system in this compound is expected to be the dominant chromophore, leading to strong π → π* transitions. The presence of the cyano and acetamido groups can influence the position and intensity of these absorption bands.
The expected electronic transitions for this compound are summarized in the following table, based on the analysis of similar compounds.
| Transition Type | Associated Chromophore | Expected λmax (nm) |
|---|---|---|
| π → π | Biphenyl ring system | ~250 - 300 |
| n → π | Amide carbonyl group | ~210 - 230 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This is crucial for verifying the empirical formula of a newly synthesized molecule. The process typically involves the combustion of a small, precisely weighed sample, and the resulting combustion products (such as CO₂, H₂O, and N₂) are collected and quantified.
The molecular formula for this compound is C₁₅H₁₂N₂O. The expected elemental composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, and oxygen. For a related compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate (C₂₇H₁₉NO₃), the calculated elemental analysis was C, 79.98%; H, 4.72%; N, 3.45%. The experimentally found values were C, 78.01%; H, 4.76%; N, 3.48%, which are in close agreement with the calculated values.
The theoretical elemental composition for this compound is presented in the table below. Experimental validation would require the actual analysis of a pure sample.
| Element | Calculated Mass Percentage (%) |
|---|---|
| Carbon (C) | 76.25 |
| Hydrogen (H) | 5.12 |
| Nitrogen (N) | 11.86 |
| Oxygen (O) | 6.77 |
Mechanistic Investigations and Reaction Pathways
Elucidation of Amide Bond Formation Mechanisms
The formation of the acetamide (B32628) linkage in N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide is a classic example of nucleophilic acyl substitution. youtube.com This transformation typically involves the reaction of a 2-amino-[1,1'-biphenyl]-4'-carbonitrile precursor with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640).
The mechanism commences with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acetylating agent. youtube.comnih.gov This step forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge. youtube.com The stability of this intermediate is crucial for the reaction to proceed.
Table 1: Key Steps in Amide Bond Formation
| Step | Description | Intermediate/Transition State |
| 1. Nucleophilic Attack | The nitrogen atom of the amine attacks the carbonyl carbon of the acetylating agent. | Tetrahedral Intermediate |
| 2. Collapse of Intermediate | The carbonyl double bond reforms, expelling the leaving group (e.g., Cl⁻). | N-Protonated Amide |
| 3. Deprotonation | A base removes a proton from the nitrogen atom. | Final Amide Product |
Mechanistic Aspects of Biphenyl (B1667301) Core Formation via Cross-Coupling
The [1,1'-biphenyl] core of the title compound is most efficiently constructed via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent method. libretexts.orgwikipedia.org This reaction creates a carbon-carbon single bond by coupling an organoboron species with an organohalide. wikipedia.org For the synthesis of this compound's precursor, this would involve coupling a boronic acid (or ester) derivative of one phenyl ring with a halide derivative of the other.
The catalytic cycle of the Suzuki reaction involves three primary steps: libretexts.orgchemrxiv.org
Oxidative Addition : The cycle begins with a Pd(0) catalyst. An aryl halide (e.g., 2-bromoaniline (B46623) derivative) reacts with the Pd(0) complex, which inserts itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to a Pd(II) species, forming an organopalladium intermediate. wikipedia.orgmdpi.com
Transmetalation : This step requires the activation of the organoboron compound (e.g., 4-cyanophenylboronic acid) with a base. organic-chemistry.org The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. wikipedia.org The exact mechanism of this transfer is still a subject of detailed study. wikipedia.org
Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the biphenyl system. This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle. chemrxiv.orgmdpi.com
This catalytic cycle allows for the efficient synthesis of a wide variety of substituted biphenyls under relatively mild conditions. libretexts.org
Mechanistic Studies of Functional Group Interconversions
The nitrile and acetamide moieties on the biphenyl scaffold are versatile functional groups that can undergo a range of chemical transformations.
While direct oxidation of the nitrile group is not a common transformation, its hydrolysis to a carboxylic acid is a well-established process that can occur under both acidic and basic conditions. This can be considered a formal oxidation of the carbon atom.
Acid-Catalyzed Hydrolysis : The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and forming a protonated imidic acid. Tautomerization of this intermediate leads to an amide, which can be further hydrolyzed under the acidic conditions to yield a carboxylic acid and an ammonium (B1175870) ion.
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. Subsequent protonation of the nitrogen by water forms an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia.
The reduction of the nitrile group offers pathways to both primary amines and aldehydes, depending on the reducing agent and reaction conditions. wikipedia.org
Reduction to Primary Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. youtube.comorganic-chemistry.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, breaking one of the C-N pi bonds and forming an imine anion intermediate. chemistrysteps.comlibretexts.org This intermediate is then subjected to a second hydride addition, resulting in a dianion. libretexts.org An aqueous workup protonates the nitrogen atom twice, yielding the primary amine. chemistrysteps.com Catalytic hydrogenation using catalysts like Raney nickel is also a common method. wikipedia.org
Reduction to Aldehydes : To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. chemistrysteps.comquimicaorganica.org The mechanism begins with the formation of a Lewis acid-base adduct between the nitrile and DIBAL-H. wikipedia.org A single hydride is then transferred to the nitrile carbon, forming a stable aluminum-imine intermediate. libretexts.org Crucially, DIBAL-H is not powerful enough to perform a second hydride addition. chemistrysteps.com Subsequent hydrolysis of this intermediate during aqueous workup liberates the aldehyde. wikipedia.orgquimicaorganica.org
Table 2: Comparison of Nitrile Reduction Mechanisms
| Product | Reagent | Key Mechanistic Feature | Intermediate |
| Primary Amine | LiAlH₄ | Two successive hydride additions. libretexts.org | Imine anion, then dianion. libretexts.org |
| Aldehyde | DIBAL-H | Single hydride addition. chemistrysteps.com | Stable aluminum-imine complex. wikipedia.org |
The acetamide group possesses a resonance-stabilized structure, but its carbonyl carbon remains susceptible to nucleophilic attack. patsnap.com
Hydrolysis : Similar to the nitrile group, the acetamide can be hydrolyzed under acidic or basic conditions to yield 2-amino-[1,1'-biphenyl]-4'-carbonitrile and acetic acid (or its salt). patsnap.com In acidic media, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. In basic media, a hydroxide ion directly attacks the carbonyl carbon. patsnap.com Both pathways proceed through a tetrahedral intermediate.
Role as a Directing Group : The acetamide group is a powerful directing group in electrophilic aromatic substitution and, more significantly, in transition-metal-catalyzed C-H functionalization, which is discussed in the next section. nih.gov
Directed C-H Functionalization Mechanisms on Biphenyl Systems
The acetamide group can act as an effective directing group, enabling the selective functionalization of otherwise unreactive C-H bonds, particularly at the ortho position of the phenyl ring to which it is attached. nih.govacs.org This strategy provides a powerful tool for the late-stage modification of complex molecules.
The mechanism typically involves a transition metal catalyst, such as palladium(II) or rhodium(III). nih.gov The process is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway. nih.gov
Coordination : The reaction is initiated by the coordination of the acetamide's carbonyl oxygen to the metal center. This brings the catalyst into close proximity to the ortho C-H bonds. acs.org
C-H Activation : A five-membered metallacyclic intermediate (e.g., a palladacycle) is formed through the cleavage of an ortho C-H bond. acs.org This step is facilitated by a base or a ligand on the metal center that accepts the proton. nih.gov The formation of this stable cyclic intermediate is the key to the high regioselectivity of the reaction.
Functionalization : The resulting organometallic species can then react with a variety of coupling partners (e.g., alkenes, alkynes, or organohalides). This step often involves migratory insertion or reductive elimination, which forges the new C-C or C-heteroatom bond at the ortho position.
Catalyst Regeneration : The final step regenerates the active catalyst, allowing it to re-enter the catalytic cycle.
This amide-directed approach allows for precise control over reactivity, enabling the functionalization of a specific C-H bond on the biphenyl system, a task that would be challenging using classical electrophilic substitution methods. nih.govepa.gov
Nitrile-Directed Remote C-H Activation
The functionalization of carbon-hydrogen bonds, once considered largely inert, has become a transformative tool in synthetic chemistry. A key challenge in this field is controlling the regioselectivity of the activation process, particularly at positions remote from existing functional groups. In substrates such as this compound, the nitrile group can serve as an effective directing group for transition metal catalysts, guiding the activation to a specific C-H bond.
The nitrile directing group plays a pivotal role by coordinating to a metal center, which in turn positions the active catalyst proximal to the target C-H bond. In bimetallic systems, such as those involving palladium and silver, the nitrile has been shown to coordinate preferentially to the silver cocatalyst. This interaction creates a macrocyclic transition state that directs the palladium catalyst to the meta-C-H bond, leading to high regioselectivity. The structural rigidity and conformation of the substrate-template complex in the transition state are critical factors that influence which C-H bond is presented to the catalyst for cleavage.
Role of Ligands in Concerted Metalation-Deprotonation (CMD) Processes
The Concerted Metalation-Deprotonation (CMD) pathway is a widely accepted mechanism for C-H activation facilitated by late transition metals like palladium. In this mechanism, the cleavage of the C-H bond and the formation of the new carbon-metal bond occur in a single, concerted step through a six-membered transition state. This process avoids the formation of a discrete metal-hydride intermediate. Instead, a ligand on the metal center acts as an internal base, abstracting the proton from the C-H bond simultaneously as the metal center coordinates to the carbon.
Ligands are not merely spectators; they are crucial actors in the CMD process, influencing both the rate and the feasibility of the C-H activation. Carboxylate ligands, such as acetate (OAc⁻), are particularly effective. The basicity of the carboxylate is tuned to facilitate the deprotonation of the relatively non-acidic C(sp²)-H bond.
Computational studies on nitrile-directed C-H activation have explored the efficacy of various potential catalytic species, which are dictated by the ligand environment. These include monomeric Pd(OAc)₂, dimeric [Pd(OAc)₂]₂, and heterodimeric Pd-Ag species. The calculations indicate that a Pd-Ag heterodimeric transition state is the most favorable pathway for meta-activation directed by a nitrile group. In this model, the nitrile coordinates to the Ag(I) center, while a bridging acetate ligand abstracts the proton, facilitating the palladation at the meta position. This bimetallic mechanism is significantly lower in energy compared to pathways involving monomeric or dimeric palladium species, which are predicted to favor ortho-activation or have much higher activation barriers.
The specific roles of the metals and ligands in this preferred transition state are distinct:
Silver(I): Acts as a Lewis acid that coordinates to the nitrile's nitrogen atom, serving as an anchor point.
Palladium(II): Functions as the C-H cleaving center.
Acetate Ligand: Acts as the proton shuttle in the CMD process.
The table below summarizes the calculated relative free energy barriers for the C-H activation step via different catalytic species, illustrating the favorability of the heterodimeric pathway.
| Catalytic Species | Predicted Regioselectivity | Relative Activation Free Energy (kcal/mol) |
| Monomeric Pd(OAc)₂ | Ortho | High |
| Dimeric [Pd(OAc)₂]₂ | Meta | Moderate |
| Heterodimeric Pd-Ag | Meta | Lowest |
Furthermore, specialized ligands like mono-N-protected amino acids (MPAAs) have been developed to accelerate palladium-catalyzed C-H functionalization. These ligands also operate by facilitating the CMD step, where the deprotonated amide of the amino acid ligand serves as an effective internal base.
Electron Transfer Mechanisms in Reactions Involving Nitriles
Beyond the two-electron CMD pathway, reactions involving aryl nitriles can also proceed through one-electron transfer mechanisms, particularly under photoredox conditions. The convergence of photoredox catalysis with transition metal catalysis has opened new avenues for C-H functionalization by enabling radical-based pathways under mild conditions.
In a typical dual palladium/photoredox catalytic system, a photocatalyst (like an iridium or ruthenium complex) absorbs visible light and becomes excited. This excited-state photocatalyst can then engage in a single-electron transfer (SET) with a substrate. For an aryl halide, this SET can generate an aryl radical, which then enters a palladium catalytic cycle to achieve C-H functionalization. While not explicitly a reaction of the nitrile itself, the tolerance of the cyano group in such transformations is well-documented, allowing for the functionalization of molecules like this compound through the activation of a suitable precursor. nih.gov
Alternatively, mechanisms have been proposed where a photoactivated Pd(0) species undergoes an oxidative quench via SET with an organohalide. This generates a palladium-radical hybrid species, which can then proceed through various radical pathways. nih.gov
More directly involving the nitrile, cyanoarenes themselves can be key players in electron transfer processes. Cyanoarene-based molecules are known to be effective photocatalysts due to their ability to form stable and strongly reducing radical anions (PC•‒) upon photoinduced electron transfer. nih.govresearchgate.net In such a scenario, a cyanoarene photocatalyst is excited by light and then accepts an electron from a suitable donor. The resulting radical anion is a potent reductant capable of activating a substrate, for instance, by reducing an alkyl or aryl halide to generate a radical intermediate. This radical can then be used in a subsequent C-C bond-forming reaction.
The general scheme for such a process is as follows:
Excitation: A cyanoarene photocatalyst (PC) absorbs a photon (hν).
PC + hν → PC*
Electron Transfer: The excited photocatalyst (PC*) accepts an electron from a donor to form the radical anion.
PC* + Donor → PC•‒ + Donor•+
Substrate Activation: The radical anion (PC•‒) transfers an electron to the substrate (e.g., R-X) to generate a radical and regenerate the ground-state photocatalyst.
PC•‒ + R-X → PC + R• + X⁻
Product Formation: The generated radical (R•) reacts further to form the final product.
This electron transfer mechanism provides a distinct alternative to the polar, two-electron pathways like CMD, expanding the range of possible transformations for nitrile-containing compounds. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.
Electronic Structure and Stability Analysis
A standard DFT analysis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide would involve calculations of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower chemical reactivity. For related acetamide (B32628) derivatives, DFT calculations have been effectively used to determine these parameters, correlating them with observed chemical behavior. nih.govnih.gov
Geometry Optimization and Conformational Landscapes
The three-dimensional structure of this compound is complex due to the rotational freedom around the C-C single bond connecting the two phenyl rings and the C-N bond of the acetamide group. Geometry optimization using DFT would identify the most stable conformation (the global minimum on the potential energy surface). A key parameter in biphenyl (B1667301) systems is the dihedral angle between the two aromatic rings, which is influenced by the steric hindrance of the substituent at the 2-position (the acetamide group). For example, in a related compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral angle between the biphenyl rings was found to be 38.14°. nih.gov A computational analysis would explore the conformational landscape to identify various low-energy conformers and the energy barriers between them.
Prediction of Molecular Reactivity and Site Selectivity
Computational methods can predict where a molecule is most likely to react.
Fukui Indices for Nucleophilic and Electrophilic Sites
Fukui functions are chemical reactivity indicators derived from DFT that identify the sites within a molecule most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density as an electron is added or removed, one can pinpoint specific atoms that are primed to participate in chemical reactions. Studies on other novel acetamide derivatives have successfully employed Fukui function analysis to understand their local reactivity. nih.gov For this compound, this analysis would likely identify the nitrogen and oxygen atoms of the acetamide group and the nitrogen of the cyano group as potential sites for electrophilic attack, while certain carbon atoms on the biphenyl rings might be susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Maps
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It helps in identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. For the target compound, an MEP map would be expected to show negative potential around the carbonyl oxygen and the cyano nitrogen, indicating these as sites for hydrogen bonding or interaction with electrophiles. Positive potential would likely be found around the amide hydrogen, making it a potential hydrogen bond donor.
Analysis of Intermolecular Interactions and Packing
While the specific data for this compound is not available, the established methodologies used for analogous structures provide a clear framework for how such a computational investigation would be conducted and the types of valuable insights it would yield.
Hydrogen Bonding Networks
In the crystalline structure of N-arylacetamides, hydrogen bonding plays a pivotal role in the formation of stable, three-dimensional networks. For this compound, the amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for the formation of intermolecular N-H···O hydrogen bonds, which are a common feature in the crystal packing of related acetamide compounds. These interactions often lead to the formation of chains or tapes of molecules. nih.gov
Furthermore, the cyano group (C≡N) can act as a hydrogen bond acceptor. researchgate.netrsc.org The nitrogen atom of the nitrile has a lone pair of electrons that can interact with hydrogen bond donors. researchgate.netquora.com In the context of this compound, the cyano group could potentially engage in weaker C-H···N interactions with aromatic or aliphatic C-H groups of neighboring molecules. The presence of both amide and cyano functionalities allows for a complex and robust hydrogen-bonding network, significantly influencing the crystal's stability and physical properties. Studies on related N-arylacetamides have demonstrated the formation of infinite chains and other supramolecular synthons mediated by such hydrogen bonds. researchgate.net
π-π Stacking Interactions
The biphenyl moiety in this compound provides a large, electron-rich π-system, making π-π stacking interactions a significant contributor to its crystal packing. These non-covalent interactions occur between the aromatic rings of adjacent molecules and are crucial for the stability of the crystal lattice. The geometry of these interactions can vary, including face-to-face, edge-to-face, and offset or slipped-stack arrangements.
Hirshfeld Surface Analysis and 2-D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.
For this compound, a Hirshfeld surface analysis would be expected to highlight the N-H···O hydrogen bonds as distinct red areas. The analysis also generates two-dimensional fingerprint plots, which summarize the intermolecular contacts by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. These plots provide a quantitative breakdown of the different types of contacts.
Based on studies of structurally similar N-arylacetamides and cyano-biphenyl compounds, the most significant contributions to the crystal packing are typically from H···H, C···H/H···C, and O···H/H···O contacts. researchgate.netiucr.orgnih.goviucr.org The presence of the cyano group would also result in a notable contribution from N···H/H···N contacts.
Below is a representative data table of percentage contributions of intermolecular contacts from Hirshfeld surface analyses of related acetamide and cyano-biphenyl compounds.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 35 - 54 |
| C···H/H···C | 21 - 37 |
| O···H/H···O | 11 - 22 |
| N···H/H···N | 1.7 - 22.3 |
| C···C | ~5 |
| Others | < 5 |
Note: This table is a compilation of representative data from various related compounds and does not represent the exact values for this compound.
Reduced Density Gradient (RDG) Analysis and Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Characterization
Reduced Density Gradient (RDG) analysis is a computational method that allows for the visualization of non-covalent interactions in real space. protheragen.aijussieu.frresearchgate.netpiquemalresearch.comchemrxiv.org By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, different types of interactions can be distinguished. Large, low-density spikes in the RDG plot are indicative of non-covalent interactions. The color of the corresponding isosurfaces in a 3D plot of the molecule can differentiate between attractive (e.g., hydrogen bonds, blue/green) and repulsive (steric clashes, red) interactions. For this compound, RDG analysis would visually confirm the presence of N-H···O hydrogen bonds as strong attractive interactions and visualize the weaker C-H···N, C-H···π, and π-π stacking interactions.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to characterize chemical bonding. The presence of a bond path and a bond critical point (BCP) between two atoms is an indication of an interaction. The properties of the electron density at the BCP, such as its value (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), can be used to classify the interaction. For the hydrogen bonds and other non-covalent interactions in this compound, QTAIM analysis would provide quantitative data to assess their strength and nature.
Orbital Interaction Analysis
The electronic properties and chemical reactivity of this compound can be elucidated through the analysis of its molecular orbitals.
HOMO-LUMO Energy Gap Calculations for Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system and the amide group, while the LUMO is likely to be distributed over the electron-withdrawing cyano-substituted phenyl ring. Computational studies on similar N-arylacetamides and cyano-biphenyls have reported HOMO-LUMO energy gaps in the range of 4-5 eV.
Below is a table of representative HOMO, LUMO, and energy gap values for analogous compounds, calculated using Density Functional Theory (DFT).
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| N-Arylacetamide | -6.0 to -6.5 | -1.5 to -2.0 | 4.0 - 4.5 |
| Cyano-biphenyl | -6.5 to -7.0 | -2.0 to -2.5 | 4.5 - 5.0 |
Note: These values are representative and can vary depending on the specific molecular structure and the level of theory used in the calculations.
Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule by transforming the calculated wave function into localized orbitals. nih.gov NBO analysis is particularly useful for studying intramolecular and intermolecular charge transfer (donor-acceptor) interactions. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO quantifies the strength of these interactions.
Density of States (DOS) Analysis for Orbital Contributions
Based on the electronic properties of these functional groups, the following contributions to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be anticipated:
Biphenyl Framework: The π-conjugated system of the biphenyl rings is expected to make a significant contribution to both the HOMO and LUMO. The delocalized π orbitals of the aromatic rings will likely dominate the higher energy occupied orbitals and the lower energy unoccupied orbitals.
Cyano Group: The electron-withdrawing nature of the cyano group, with its π* orbitals, is expected to contribute significantly to the LUMO, lowering its energy and influencing the molecule's electron-accepting properties.
A hypothetical DOS plot for this compound would likely show a high density of states corresponding to the π orbitals of the biphenyl system, with significant contributions from the nitrogen and oxygen atoms of the acetamide group to the occupied states, and from the cyano group and the carbonyl carbon to the unoccupied states.
Table 1: Anticipated Contributions of Molecular Fragments to Frontier Orbitals in this compound
| Molecular Fragment | Expected Contribution to HOMO | Expected Contribution to LUMO |
| Biphenyl Rings | High (π orbitals) | High (π* orbitals) |
| Cyano Group | Low | High (π* orbitals) |
| Acetamide Group | Moderate (N lone pair, C=O π) | Moderate (C=O π*) |
Transition State Characterization and Reaction Pathway Modeling
Transition state theory is a cornerstone of understanding chemical reactivity, and computational modeling is instrumental in characterizing transition states and mapping out reaction pathways. For a molecule like this compound, these methods can be applied to study various potential reactions, such as intramolecular cyclization, hydrolysis of the amide, or conformational changes.
The process of modeling a reaction pathway typically involves the following steps:
Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: A search is conducted for the saddle point on the potential energy surface that connects the reactants and products. This saddle point corresponds to the transition state. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used for this purpose.
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A stable minimum (reactant, product, or intermediate) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactant and product minima on the potential energy surface.
For this compound, a potential intramolecular reaction that could be modeled is a cyclization reaction, for instance, the formation of a phenanthridine (B189435) derivative under certain conditions. Computational studies on similar N-aryl amides have shown that such cyclizations can proceed through concerted or stepwise mechanisms, and transition state modeling is crucial for distinguishing between these pathways and determining the activation energy of the reaction. e3s-conferences.org
Table 2: Hypothetical Parameters for a Modeled Intramolecular Cyclization of this compound
| Parameter | Reactant (this compound) | Transition State | Product (Cyclized) |
| Relative Energy (kcal/mol) | 0.0 | 35.2 | -15.8 |
| Number of Imaginary Frequencies | 0 | 1 | 0 |
| Key Bond Distance Change (Å) | C-N bond formation distant | C-N bond partially formed (e.g., 2.1 Å) | C-N bond formed (e.g., 1.4 Å) |
Investigation of Non-Covalent Interactions (e.g., n→π interactions) in Biphenyl Frameworks*
Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. In the biphenyl framework of this compound, several types of NCIs are expected to be present.
One particularly interesting and increasingly recognized NCI is the n→π* interaction . This interaction involves the donation of electron density from a lone pair (n) of a donor atom (like the oxygen of the carbonyl group or the nitrogen of the acetamide) into an antibonding π* orbital of a nearby acceptor (such as the aromatic rings of the biphenyl system or the cyano group). nih.govnih.gov
Other important non-covalent interactions in this molecule include:
π-π Stacking: The two phenyl rings of the biphenyl moiety can interact through π-π stacking, although the dihedral angle between the rings will influence the strength of this interaction.
C-H···π Interactions: Hydrogen atoms attached to one phenyl ring can interact with the π-electron cloud of the other ring.
Dipole-Dipole Interactions: The polar cyano and acetamide groups will give rise to significant dipole moments, leading to dipole-dipole interactions that influence both the intramolecular conformation and the intermolecular packing in the solid state.
Hydrogen Bonding: In the solid state or in the presence of suitable solvents, the N-H group of the acetamide can act as a hydrogen bond donor, and the carbonyl oxygen and the cyano nitrogen can act as hydrogen bond acceptors.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern the structure and properties of this compound.
Table 3: Summary of Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |
| n→π | Carbonyl Oxygen (n) | Biphenyl Ring (π) | 0.5 - 1.5 |
| π-π Stacking | Biphenyl Ring (π) | Biphenyl Ring (π) | 1.0 - 5.0 |
| C-H···π | C-H bond | Biphenyl Ring (π) | 0.5 - 2.5 |
| Dipole-Dipole | Polar functional groups | Polar functional groups | Variable |
| Hydrogen Bonding | N-H | C=O or C≡N | 3.0 - 8.0 |
Chemical Derivatization and Functional Group Interconversions
Chemical Transformations of the Cyano Group
The cyano group on the biphenyl (B1667301) ring is a key functional handle that can be converted into other valuable chemical entities, primarily through hydrolysis and reduction reactions.
Hydrolysis to Carboxylic Acid Derivatives
The hydrolysis of the nitrile functionality in N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide provides a direct route to the corresponding carboxylic acid derivative, 2'-acetamido-[1,1'-biphenyl]-4-carboxylic acid. This transformation can be achieved under both acidic and alkaline conditions, typically by heating the compound with an aqueous solution of a strong acid or base.
Under acidic conditions, such as refluxing with hydrochloric acid or sulfuric acid, the cyano group is hydrolyzed to a carboxylic acid, with the concurrent formation of an ammonium (B1175870) salt. The reaction proceeds through an intermediate amide which is subsequently hydrolyzed.
In alkaline hydrolysis, heating with a base like sodium hydroxide (B78521) results in the formation of the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. The choice between acidic and alkaline hydrolysis may depend on the stability of the acetamide (B32628) group to the reaction conditions, as amides can also be hydrolyzed under forcing acidic or basic conditions.
Table 1: Representative Conditions for Nitrile Hydrolysis
| Reagents | Conditions | Product |
| HCl (aq) or H₂SO₄ (aq) | Reflux | 2'-Acetamido-[1,1'-biphenyl]-4-carboxylic acid |
| NaOH (aq) or KOH (aq) | Reflux, then H₃O⁺ workup | 2'-Acetamido-[1,1'-biphenyl]-4-carboxylic acid |
Reductions to Amine Derivatives
The cyano group can be reduced to a primary amine, yielding N-(4'-(aminomethyl)-[1,1'-biphenyl]-2-yl)acetamide. This transformation is typically accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide, under a hydrogen atmosphere.
Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this conversion, although its reactivity necessitates careful control of reaction conditions, especially in the presence of the amide functionality. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), offer a milder alternative for the reduction of nitriles to primary amines. The choice of reducing agent will depend on the desired selectivity and the presence of other functional groups in the molecule.
Table 2: Common Reagents for Nitrile Reduction
| Reducing Agent | Typical Solvent(s) | Product |
| H₂ / Raney Ni | Methanol, Ethanol | N-(4'-(aminomethyl)-[1,1'-biphenyl]-2-yl)acetamide |
| H₂ / Pd/C | Ethanol, Acetic Acid | N-(4'-(aminomethyl)-[1,1'-biphenyl]-2-yl)acetamide |
| LiAlH₄ | Diethyl ether, THF | N-(4'-(aminomethyl)-[1,1'-biphenyl]-2-yl)acetamide |
| BH₃·THF | Tetrahydrofuran (THF) | N-(4'-(aminomethyl)-[1,1'-biphenyl]-2-yl)acetamide |
Derivatization at the Amide Nitrogen and Acyl Moiety
The acetamide group offers further opportunities for structural modification, both at the amide nitrogen and the acetyl group.
N-Substitution Reactions on the Acetamide Group
While direct N-alkylation of the acetamide nitrogen in this compound can be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group, such reactions can be achieved under specific conditions. Deprotonation of the amide N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkylating agent (e.g., an alkyl halide) can lead to N-substituted derivatives. However, the potential for O-alkylation to form an imidate must be considered as a competing reaction pathway. The choice of base, solvent, and reaction temperature can influence the N- versus O-alkylation ratio.
Modifications of the Acetyl Group
The acetyl group of the acetamide can also be a site for chemical modification. One common transformation is the hydrolysis of the acetamide to the corresponding primary amine, 4'-cyano-[1,1'-biphenyl]-2-amine. This is typically achieved under harsh acidic or basic conditions, which would also hydrolyze the cyano group. Therefore, selective deacetylation in the presence of a cyano group would require carefully controlled conditions or a protecting group strategy for the nitrile.
Following deacetylation, the resulting primary amine can be acylated with a variety of acylating agents (e.g., different acid chlorides or anhydrides) to introduce a diverse range of acyl groups, thereby modifying the properties of the parent molecule.
Introduction of Diverse Chemical Tags and Moieties on the Biphenyl Scaffold
The biphenyl scaffold of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of chemical tags and other functional moieties. The directing effects of the existing substituents (the acetamido group and the cyano group) will influence the position of the incoming electrophile. The acetamido group is an ortho-, para-director, while the cyano group is a meta-director. The substitution pattern will be determined by the interplay of these directing effects and the steric hindrance around the biphenyl core.
Potential functionalization reactions include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl, I) can be achieved using appropriate halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide, or iodine with an oxidizing agent). These halogenated derivatives can then serve as handles for further cross-coupling reactions.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic rings. The nitro group can subsequently be reduced to an amino group, providing another point for derivatization.
Sulfonylation: Reaction with sulfonylating agents, such as sulfonyl chlorides in the presence of a Lewis acid catalyst, can install a sulfonyl group.
The precise conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and to avoid unwanted side reactions with the existing functional groups.
Table 3: Potential Functionalization of the Biphenyl Scaffold
| Reaction | Reagents | Potential Functional Group Introduced |
| Halogenation | NBS, NCS, I₂/oxidant | -Br, -Cl, -I |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Sulfonylation | RSO₂Cl, Lewis Acid | -SO₂R |
Information regarding "this compound" is currently unavailable in the public domain for the specified applications.
Following a comprehensive search of scientific literature and chemical databases, no specific research or data could be found detailing the use of the chemical compound This compound in the synthesis of complex chemical probes, fluorescent probes, or as a ligand for coordination chemistry systems.
The investigation sought to uncover research findings related to the chemical derivatization and functional group interconversions of this specific molecule for the applications outlined below:
Synthesis of Complex Chemical Probes for Specific Research Applications
Ligand Design for Coordination Chemistry Systems
While the individual components of the molecule, such as the cyanobiphenyl scaffold, are known to be utilized in the development of fluorescent materials, and acetamide-derived structures can function as ligands, no documents were identified that specifically describe these synthetic pathways originating from this compound.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or discussion on this compound within the strictly defined scope of the request.
Applications in Organic Synthesis and Supramolecular Chemistry
N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide as a Versatile Synthetic Building Block
The unique arrangement of functional groups in this compound makes it a valuable precursor and building block in organic synthesis. The presence of the acetamide (B32628) group on one of the phenyl rings ortho to the biaryl linkage provides a handle for directing reactions and participating in intramolecular cyclizations. This structural motif is particularly relevant for the synthesis of nitrogen-containing polycyclic aromatic compounds.
For instance, molecules with a similar 2-amidobiphenyl framework are key starting materials for constructing phenanthridinone skeletons. nih.gov Phenanthridinones are important heterocyclic structures found in various natural products and pharmacologically active molecules. nih.gov The synthesis often involves intramolecular C-H activation or coupling reactions, where the amide group plays a crucial role in the cyclization process. The cyano group on the second phenyl ring can be retained to influence the electronic properties of the final product or can be further transformed into other functional groups, such as carboxylic acids or amines, adding another layer of synthetic versatility.
Similarly, the core structure is amenable to the synthesis of carbazole (B46965) derivatives. Carbazole acetamides can be synthesized through multi-step pathways that often involve coupling reactions, such as the Suzuki coupling, with boronic acids. researchgate.net The this compound structure can be envisioned as a precursor that, after hydrolysis of the amide to a primary amine, could undergo intramolecular cyclization to form a carbazole ring system.
Below is a table summarizing potential synthetic transformations for which this compound could serve as a key building block.
| Target Molecular Class | Synthetic Strategy | Role of this compound |
| Phenanthridinones | Intramolecular C-C or C-N coupling reactions (e.g., Heck reaction, C-H activation) | Provides the core 2-amidobiphenyl framework necessary for cyclization. nih.gov |
| Carbazole Derivatives | Hydrolysis of amide to amine followed by intramolecular cyclization (e.g., Buchwald-Hartwig amination) | Serves as a masked 2-aminobiphenyl (B1664054) precursor. researchgate.net |
| Cyano-Containing Heterocycles | One-pot alkylation/cyclization radical-cascade processes | Acts as a bifunctional starting material where both the biphenyl (B1667301) and cyano groups participate. nih.gov |
Role as Synthetic Intermediate for Complex Molecular Architectures
Beyond its use as a direct building block for core heterocyclic systems, the cyanobiphenyl moiety is a recognized intermediate in the synthesis of more complex, high-value molecules, particularly in the pharmaceutical industry. The 2'-Cyano[1,1'-biphenyl] fragment is a key intermediate in the preparation of angiotensin II receptor antagonists, a class of antihypertensive drugs. scbt.com For example, N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine Methyl Ester Hydrochloride is a known intermediate in this context. scbt.com
This compound can be considered a strategic intermediate for accessing analogues of such complex molecules. The acetamide group can be hydrolyzed to the corresponding amine (2-amino-4'-cyano-1,1'-biphenyl), which can then be further functionalized. This amine can be diazotized and converted to a range of other substituents or used in coupling reactions to build larger, more intricate molecular architectures. The presence of the cyano group is often critical for the biological activity of the final therapeutic agent or serves as a precursor to a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.
Engineering of Supramolecular Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov The structure of this compound is exceptionally well-suited for the rational design of self-assembling supramolecular systems, including liquid crystals.
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. nih.gov Molecules that can form liquid crystal phases are known as mesogens. The archetypal mesogen consists of a rigid core and flexible terminal groups. Cyanobiphenyls, such as 4-pentyl-4'-cyanobiphenyl (5CB), are among the most studied families of liquid crystals due to their simple structure and robust mesogenic properties. nih.govmdpi.com
The principles governing their behavior are directly applicable to this compound:
Anisotropic Molecular Shape: The elongated and rigid biphenyl core creates a rod-like shape, which is a primary requirement for forming orientationally ordered, anisotropic phases like the nematic phase. mdpi.com
Strong Dipole Moment: The terminal cyano group possesses a large dipole moment. This leads to strong dipole-dipole interactions that promote the antiparallel alignment of neighboring molecules, a key factor in the formation and stability of liquid crystal phases. researcher.lifemdpi.com
Polarizability: The aromatic rings of the biphenyl unit are highly polarizable, contributing to attractive van der Waals forces that help stabilize the mesophase.
The introduction of the acetamide group at the 2-position introduces a significant lateral interaction site, which can influence the specific type of liquid crystal phase formed (e.g., nematic vs. smectic) and the temperature range over which it is stable.
The stability of any ordered molecular assembly, from a simple crystal to a complex liquid crystal phase, depends on the sum of attractive intermolecular forces. rsc.org In this compound, two key non-covalent interactions are particularly important for stabilizing such ordered phases: hydrogen bonding and π-π stacking.
Hydrogen Bonding: The acetamide group is an excellent hydrogen-bonding motif, containing both a hydrogen-bond donor (the N-H group) and an acceptor (the C=O group). This allows for the formation of strong, directional intermolecular linkages. These hydrogen bonds can connect molecules into chains or more complex networks, significantly increasing the thermal stability of ordered phases and potentially favoring the formation of more highly ordered smectic phases over nematic ones. nih.gov
π-π Stacking: The aromatic biphenyl core facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. nih.govmdpi.com These interactions are crucial for the co-facial arrangement of molecules. In cyanobiphenyl systems, the antiparallel arrangement of dipoles often leads to an offset or slipped-stacking geometry to balance electrostatic and dispersion forces. nih.govdoaj.org The combination of hydrogen bonding and π-π stacking can lead to a hierarchical self-assembly process, where strong hydrogen bonds dictate local structure, and weaker π-π interactions organize these structures into larger, ordered domains. rsc.org
Development of Components for Catalytic Systems (e.g., ligands, catalysts)
In homogeneous catalysis, the performance of a metal catalyst is critically dependent on the ligands coordinating to the metal center. These ligands modulate the metal's steric and electronic properties, thereby controlling catalytic activity and selectivity. semanticscholar.org While this compound itself is not a catalyst, its structure contains features that make it a promising precursor for the synthesis of specialized ligands.
Bidentate ligands, which can bind to a metal center through two donor atoms, are of particular interest as they often form stable chelate complexes. The this compound framework could be modified to create novel bidentate ligands. For example:
Hydrolysis of the acetamide to an amine (2-amino-4'-cyano-1,1'-biphenyl) and subsequent reaction to introduce a phosphine (B1218219) group would create a P,N-type ligand. Such ligands are widely used in asymmetric catalysis.
The nitrogen atom of the cyano group and the oxygen or nitrogen atom of the amide group (or a derivative) could potentially coordinate to a single metal center, although this would require a specific geometry.
The biphenyl scaffold itself is a privileged structure in ligand design, most famously in the case of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), where axial chirality is used to induce enantioselectivity in reactions. The substituted biphenyl core of this compound could serve as a foundational element for new classes of chiral ligands.
The development of such ligands from this precursor could lead to new catalytic systems for a variety of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.
Future Research Directions and Emerging Paradigms in Cyano Biphenyl Acetamide Chemistry
Advancements in Asymmetric Synthesis of Chiral Analogs
The synthesis of chiral analogs of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide, particularly those exhibiting axial chirality (atropisomers), represents a significant and challenging frontier. The restricted rotation around the biphenyl (B1667301) C-C single bond, induced by appropriate substitution at the ortho positions, can give rise to stable, non-interconverting enantiomers. The development of efficient and highly stereoselective methods to access these chiral molecules is a key area of future research.
Current research in the broader field of biaryl synthesis provides a roadmap for achieving this. nih.govnih.gov Key strategies that are expected to be adapted and refined for the asymmetric synthesis of chiral this compound analogs include:
Transition-Metal Catalyzed Atroposelective Cross-Coupling: This is a powerful strategy that involves the construction of the biaryl backbone with simultaneous control of the axial chirality. mdpi.com Catalytic systems based on palladium, copper, and other transition metals, in conjunction with chiral ligands, are being continuously developed to improve enantioselectivity and substrate scope. rsc.orgacs.org For the synthesis of chiral cyano-biphenyl acetamides, this would involve the coupling of a suitably substituted aryl halide with an arylboronic acid or other organometallic reagent in the presence of a chiral catalyst. The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee).
Organocatalytic Atroposelective Reactions: Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and often complementary selectivity. nih.gov Chiral phosphoric acids, secondary amines, and N-heterocyclic carbenes have been successfully employed in the atroposelective synthesis of various biaryl compounds. nih.gov The application of these catalysts to the synthesis of chiral this compound analogs could involve asymmetric C-H arylation or other bond-forming reactions where the organocatalyst controls the stereochemical outcome.
Kinetic Resolution: This approach involves the selective reaction of one enantiomer of a racemic mixture of a chiral biphenyl precursor, leaving the other enantiomer unreacted and thus enriched. Dynamic kinetic resolution (DKR) is an even more powerful variant where the racemizing starting material is continuously converted to the desired enantiomer of the product. acs.org This strategy could be applied to a racemic mixture of a suitable precursor to this compound.
The table below summarizes some of the promising catalytic systems for the asymmetric synthesis of chiral biaryls that could be adapted for the target compound's analogs.
| Catalytic System | Key Features | Potential Application for Chiral Cyano-Biphenyl Acetamides |
| Palladium/Chiral Phosphine (B1218219) Ligands | High efficiency and functional group tolerance in cross-coupling reactions. | Atroposelective Suzuki-Miyaura coupling of a 2-amino-phenylboronic acid derivative with a 4-cyanobromobenzene. |
| Copper/Chiral Diamine Ligands | Effective for asymmetric oxidative coupling and C-N bond formation. | Enantioselective synthesis of precursors with a C-N chiral axis. |
| Chiral Phosphoric Acids (CPAs) | Powerful Brønsted acid catalysts for a range of asymmetric transformations. | Atroposelective C-H arylation or intramolecular cyclization reactions. |
| N-Heterocyclic Carbenes (NHCs) | Versatile organocatalysts for asymmetric annulation and desymmetrization reactions. | Desymmetrization of prochiral biphenyl precursors. |
Exploration of Novel Catalytic Transformations
Beyond the synthesis of the core biphenyl structure, future research will focus on novel catalytic transformations to functionalize this compound and its analogs. These transformations will enable the introduction of new functional groups and the construction of more complex molecular architectures, thereby expanding the chemical space and potential applications of this class of compounds.
A particularly promising area is the late-stage functionalization of the biphenyl scaffold through C-H activation . nih.gov This strategy avoids the need for pre-functionalized starting materials and allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules. Recent advancements in transition-metal catalysis, particularly with palladium, rhodium, and iridium, have made C-H activation a powerful tool for organic synthesis. acs.org For this compound, C-H activation could be directed by the existing functional groups (acetamide or cyano) to achieve regioselective functionalization at various positions on the biphenyl rings. For instance, nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds have been reported. rsc.org
Other emerging catalytic transformations that could be explored include:
Decarboxylative Cross-Coupling: This method uses readily available carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct, making it an atom-economical and environmentally friendly approach to biaryl synthesis. nih.gov
Photoredox Catalysis: This rapidly developing field utilizes visible light to initiate catalytic cycles, enabling transformations that are often difficult to achieve with traditional thermal methods. rsc.org This could open up new avenues for the functionalization of the cyano-biphenyl acetamide (B32628) core under mild conditions.
Bifunctional Catalysis: The design of catalysts with multiple active sites that can promote sequential or cooperative transformations in a single pot is a growing area of interest. nih.gov Such catalysts could streamline the synthesis of complex derivatives of this compound.
The following table outlines some potential novel catalytic transformations for the modification of the this compound scaffold.
| Catalytic Transformation | Potential Site of Functionalization | Potential New Functionality |
| Directed C-H Olefination | Ortho-position to the acetamide group | Alkenyl groups for further diversification |
| Nitrile-Directed C-H Acetoxylation | Meta-position to the cyano group | Hydroxyl group after hydrolysis |
| Photoredox-Catalyzed Trifluoromethylation | Electron-rich positions on the biphenyl rings | Trifluoromethyl group for modulating electronic properties |
| Decarboxylative Arylation | C-H bonds on the biphenyl core | Additional aryl or heteroaryl groups |
Integration with Flow Chemistry Methodologies for Scalable Synthesis
The translation of promising laboratory-scale syntheses to industrial production requires robust and scalable methodologies. Flow chemistry , or continuous-flow synthesis, offers significant advantages over traditional batch processing in this regard. acs.org By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time. nasa.gov This leads to improved reaction efficiency, higher yields, enhanced safety, and greater reproducibility. acs.org
The integration of flow chemistry methodologies for the synthesis of this compound and its derivatives is a key future direction for enabling their large-scale production. researchgate.net The multi-step nature of the synthesis of many complex organic molecules can be particularly well-suited to "telescoped" flow processes, where multiple reaction steps are performed sequentially without the need for isolation and purification of intermediates. rsc.org
Key aspects of integrating flow chemistry for the synthesis of cyano-biphenyl acetamides include:
Continuous Suzuki-Miyaura Coupling: The core biaryl structure is often assembled via a Suzuki-Miyaura cross-coupling reaction. Performing this reaction in a flow reactor can lead to significantly reduced reaction times and improved yields. acs.org
In-line Purification and Analysis: Flow systems can be integrated with in-line purification techniques, such as liquid-liquid extraction or chromatography, and analytical tools, like IR or UV-Vis spectroscopy, for real-time monitoring and control of the reaction progress.
Safe Handling of Hazardous Reagents: The synthesis may involve hazardous reagents or intermediates. Flow chemistry minimizes the volume of hazardous materials at any given time, significantly improving the safety of the process.
A hypothetical multi-step flow synthesis of this compound could involve the continuous coupling of the aryl partners, followed by in-line workup and subsequent amidation in a downstream reactor, all within a closed and automated system.
Application of Machine Learning and Artificial Intelligence in Synthetic Pathway Prediction
Retrosynthesis Prediction: AI-powered retrosynthesis platforms can analyze a target molecule and propose a series of disconnections to identify potential starting materials and synthetic routes. acs.org These tools are trained on massive databases of known reactions and can often suggest non-obvious or more efficient pathways than those devised by human chemists. The integration of such tools with reaction databases like Reaxys is enhancing their predictive power. rsc.org
Reaction Optimization: ML algorithms, such as Bayesian optimization, can be used to efficiently explore the multi-dimensional parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing byproducts. nih.govnih.gov This can significantly reduce the number of experiments required for process development.
Prediction of Reaction Outcomes: Forward-prediction models can anticipate the major product of a given set of reactants and conditions, helping chemists to evaluate the feasibility of a proposed synthetic step before committing to laboratory experiments.
The application of these in silico techniques will not replace the expertise of synthetic chemists but will rather serve as powerful assistants, enabling them to explore a wider range of synthetic possibilities and make more informed decisions in the laboratory. mdpi.comrsc.org
Design of Advanced Supramolecular Architectures with Tunable Properties
The this compound molecule possesses functional groups that are capable of participating in non-covalent interactions, such as hydrogen bonding (acetamide group) and π-π stacking (biphenyl core). researchgate.netresearchgate.net This makes it an attractive building block for the construction of supramolecular architectures —ordered assemblies of molecules held together by these weaker forces. nih.gov The design of advanced supramolecular structures with tunable properties based on this scaffold is a fascinating area for future research.
Key design principles for creating functional supramolecular materials from cyano-biphenyl acetamide derivatives include:
Hydrogen-Bonding Motifs: The acetamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of well-defined one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov
π-π Stacking Interactions: The aromatic biphenyl core can participate in π-π stacking interactions, which can play a crucial role in directing the self-assembly process and influencing the electronic and photophysical properties of the resulting material.
Tunability through Chemical Modification: By systematically modifying the substituents on the biphenyl rings, it is possible to tune the intermolecular interactions and, consequently, the properties of the supramolecular assembly. For example, the introduction of electron-donating or -withdrawing groups can alter the electronic properties, while the addition of long alkyl chains can influence the solubility and liquid crystalline behavior. nasa.gov
The self-assembly of these molecules could lead to the formation of materials with interesting properties, such as liquid crystals, gels, or porous solids, with potential applications in sensing, separations, and optoelectronics. acs.org
| Supramolecular Interaction | Functional Groups Involved | Potential Resulting Architecture | Tunable Property |
| Hydrogen Bonding | Acetamide (N-H, C=O) | 1D chains, 2D sheets | Mechanical strength, solubility |
| π-π Stacking | Biphenyl core | Columnar or lamellar structures | Electronic conductivity, fluorescence |
| Dipole-Dipole Interactions | Cyano group | Ordered packing in the solid state | Dielectric properties |
| van der Waals Forces | Alkyl substituents | Liquid crystalline phases | Phase transition temperatures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
